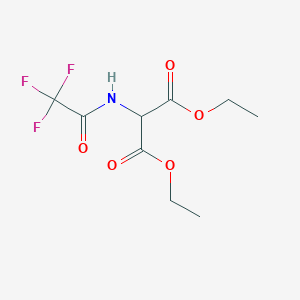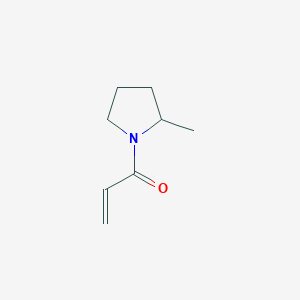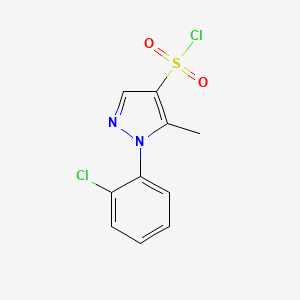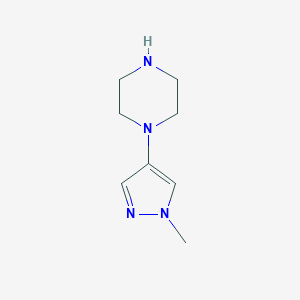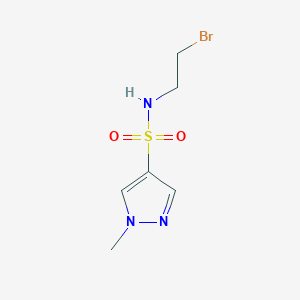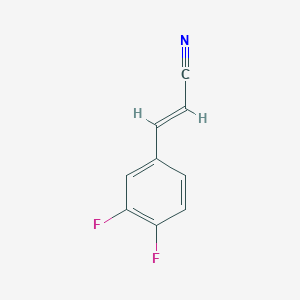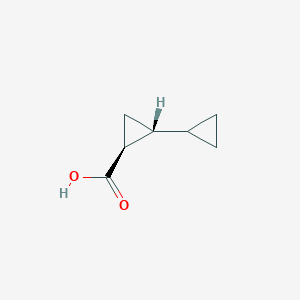
2-Cyclopropylcyclopropane-1-carboxylic acid, trans
Vue d'ensemble
Description
2-Cyclopropylcyclopropane-1-carboxylic acid, trans (2-CCP) is an important organic compound used in a variety of scientific research applications. It is a cyclic organic compound with a molecular formula of C7H10O2 and a molecular weight of 134.16 g/mol. It is a colorless solid that is insoluble in water and has a melting point of 69-72°C. 2-CCP is also known as trans-2-cyclopropylcyclopropane carboxylic acid and trans-2-cyclopropylcyclopropane-1-carboxylic acid.
Applications De Recherche Scientifique
Synthesis and Isotope Labeling : The synthesis of isotopically labeled compounds like 1-aminocyclopropane-1-carboxylic acid derivatives, which include cyclopropylcyclopropane-1-carboxylic acid, is significant for studying the biosynthesis of ethylene in plants and for 1H and 13C-NMR studies of these derivatives (Ramalingam, Kalvin, & Woodard, 1984).
Biological Activity and Inhibition Studies : Compounds structurally analogous to 1-aminocyclopropane-1-carboxylic acid, like cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have been found to inhibit wound ethylene production in plants, demonstrating potential for plant growth regulation and ethylene biosynthesis studies (Dourtoglou & Koussissi, 2000).
Chemical Transformations and Ring Opening Reactions : Studies on bromophenol derivatives with a cyclopropyl moiety, including the synthesis of trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate and its cis isomer, provide insights into ring-opening reactions of cyclopropane and the synthesis of biologically active compounds (Boztaş et al., 2019).
Natural Occurrence and Conjugation : The identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in wheat leaves emphasizes the natural occurrence and potential physiological roles of these cyclopropane derivatives in plants (Hoffman, Yang, & McKeon, 1982).
Structural and Conformational Analysis : Research into the structure and conformation of related cyclopropane carboxylic acids provides valuable information on the molecular geometry and potential reactivity of these compounds (Korp, Bernal, & Fuchs, 1983).
Development of Chiral Cyclopropane Units : The creation of chiral cyclopropane units, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, showcases the utility of cyclopropane derivatives in synthesizing conformationally restricted analogues of biologically active compounds (Kazuta, Matsuda, & Shuto, 2002).
Propriétés
IUPAC Name |
(1S,2R)-2-cyclopropylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-3-5(6)4-1-2-4/h4-6H,1-3H2,(H,8,9)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCSKKFXNXGUGR-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2C[C@@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclopropane-1-carboxylic acid, trans | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
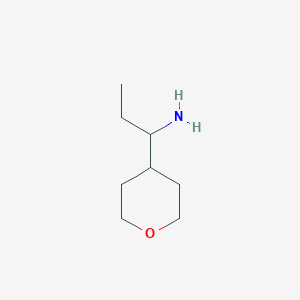
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)
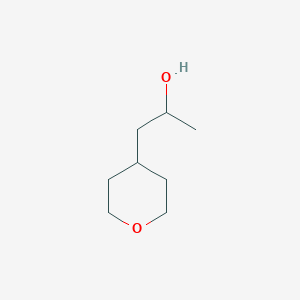
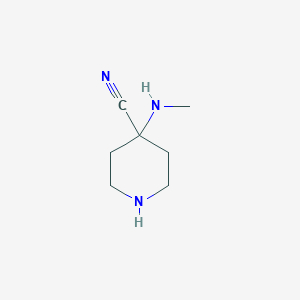
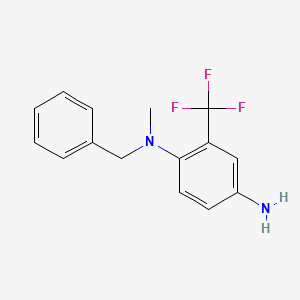
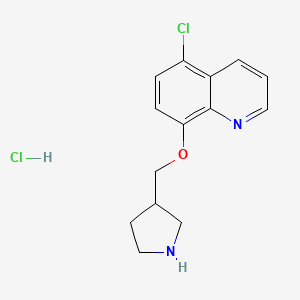
![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)
